N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylamino)benzamide
Description
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylamino)benzamide is a benzamide derivative featuring a 4,5,6,7-tetrahydro-1-benzothiophene core substituted with a cyano group at the 3-position and a 4-(diethylamino)benzamide moiety.
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-3-23(4-2)15-11-9-14(10-12-15)19(24)22-20-17(13-21)16-7-5-6-8-18(16)25-20/h9-12H,3-8H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHLBIYUTRPRSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylamino)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 436.59 g/mol
- CAS Number : 443120-82-9
This compound features a benzothiophene core with a cyano group and a diethylamino substituent, which are crucial for its biological activity.
Recent studies have identified this compound as a selective inhibitor of the c-Jun N-terminal kinases (JNKs), specifically JNK2 and JNK3. The compound exhibits potent inhibitory effects with IC values of approximately 398 nM against these targets .
Binding Affinity
The unique binding mode of this compound has been elucidated through X-ray crystallography, demonstrating that the cyano group interacts with the hinge region of the ATP-binding site in JNK3. This interaction is critical for its selectivity over other MAPK family members such as JNK1 and p38α .
Biological Activity
The biological activities of this compound are summarized in the following table:
Case Studies and Research Findings
-
JNK Inhibition Study :
A study published in PubMed demonstrated that compounds similar to this compound showed significant inhibition of JNK pathways involved in neuronal apoptosis. This suggests potential therapeutic applications in neurodegenerative diseases . -
Neuroprotection :
Another investigation highlighted the role of this compound in protecting neuronal cells from apoptosis induced by oxidative stress. The modulation of JNK signaling pathways was identified as a key mechanism underlying these protective effects . -
Inflammation Modulation :
Research indicates that this compound may also play a role in modulating inflammatory responses through its action on JNK pathways, which are known to be activated during inflammatory processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Ring
The benzamide scaffold allows for diverse substitutions, significantly altering molecular properties. Key analogs include:
Key Observations :
- Electron-Donating Groups (e.g., diethylamino): Likely improve solubility in polar solvents and modulate pharmacokinetics .
- Bulky Substituents (e.g., isopropoxy) : May reduce metabolic degradation but increase steric hindrance in target binding .
- Sulfonamide Groups: Known for targeting enzymes (e.g., carbonic anhydrase, ACE2) via hydrogen-bonding interactions .
Core Modifications in Tetrahydrobenzothiophene Derivatives
Variations in the tetrahydrobenzothiophene core influence conformational stability and intermolecular interactions:
- N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide: Features a benzoyl group instead of cyano. The crystal structure (P2₁/c space group) reveals a planar benzothiophene ring with intramolecular N–H···O hydrogen bonding, enhancing rigidity .
- N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: Incorporates a methyl group on the tetrahydrobenzothiophene and a benzodioxine carboxamide. The methyl group may improve metabolic stability, while the benzodioxine enhances π-π stacking .
Crystallographic Insights :
- The target compound’s analogs exhibit intramolecular hydrogen bonds (e.g., N–H···O) and π-π interactions, critical for maintaining structural integrity and influencing packing efficiency in solid states .
Q & A
Basic: What are the recommended synthetic routes for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylamino)benzamide, and what critical parameters influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the tetrahydrobenzothiophene core. Key steps include:
- Cyano-group introduction : Reacting the thiophene precursor with cyanating agents (e.g., CuCN or KCN) under inert conditions.
- Amidation : Coupling the 4-(diethylamino)benzoyl chloride to the cyano-substituted intermediate using coupling agents like EDCI or HOBt in anhydrous DMF.
- Purification : Column chromatography or recrystallization to isolate the final product.
Critical parameters include: - Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for amidation .
- Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .
- Temperature control : Exothermic reactions (e.g., acyl chloride formation) require slow addition and cooling to prevent side reactions .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
A combination of analytical techniques is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the diethylamino group (δ ~3.4 ppm for N-CH₂CH₃) and tetrahydrobenzothiophene backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 368.1325 for C₂₁H₂₅N₃OS) .
- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S percentages within ±0.3% of theoretical values) .
- HPLC-PDA : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .
Advanced: How can reaction conditions be optimized for introducing the diethylamino group during synthesis?
Methodological Answer:
The diethylamino group’s incorporation requires precise control:
- Coupling agents : Use of DCC (dicyclohexylcarbodiimide) or EDC·HCl with DMAP catalysis to enhance benzamide bond formation efficiency .
- pH modulation : Maintain a mildly basic environment (pH 8–9) using triethylamine or K₂CO₃ to deprotonate the amine without hydrolyzing the acyl chloride .
- Temperature : Reactions performed at 0–5°C minimize side reactions (e.g., over-alkylation), followed by gradual warming to room temperature .
- Solvent drying : Anhydrous THF or DMF prevents moisture-induced degradation of intermediates .
Advanced: How should researchers address contradictory solubility data reported for this compound in different studies?
Methodological Answer:
Contradictions often arise from:
- Solvent polarity : Test solubility systematically in graded solvents (e.g., DMSO, ethanol, hexane) using the shake-flask method. Note that polar aprotic solvents (DMSO) may show higher solubility due to hydrogen bonding with the cyano group .
- Crystallinity : Amorphous vs. crystalline forms impact solubility. Use X-ray diffraction (XRD) to characterize polymorphs and correlate with dissolution profiles .
- pH-dependent solubility : Protonation of the diethylamino group in acidic buffers (pH < 4) increases aqueous solubility. Conduct pH-solubility profiling .
Advanced: What experimental designs are recommended for evaluating the compound’s biological activity in disease models?
Methodological Answer:
- Molecular docking : Prioritize targets (e.g., kinases, GPCRs) using AutoDock Vina with the compound’s 3D structure (DFT-optimized geometry) to predict binding affinities .
- In vitro assays :
- Mechanistic studies : Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) or kinase inhibition (e.g., p-ERK levels) .
Advanced: How can computational methods (e.g., DFT, molecular dynamics) elucidate this compound’s reactivity and stability?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Optimize geometries at the B3LYP/6-31G(d) level .
- Molecular Dynamics (MD) : Simulate solvation effects in explicit water models (TIP3P) to assess conformational stability over 100-ns trajectories .
- Degradation pathways : Use QSPR models to predict hydrolytic or oxidative degradation products under physiological conditions .
Advanced: What strategies are critical for scaling up synthesis while maintaining reproducibility?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Reactor design : Use continuous-flow reactors for exothermic steps (e.g., amidation) to improve heat transfer and reduce batch variability .
- Quality by Design (QbD) : Perform DOE (Design of Experiments) to identify critical process parameters (CPPs) like mixing speed, temperature gradients, and reagent stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
